Carboxypeptidase G2 (CPG2) Inhibitor

Carboxypeptidase G2 Enzyme Inhibition ADEPT

The compound identified by CAS 192203-60-4, chemically designated as N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid, is a small-molecule thiocarbamate derivative that functions as a competitive inhibitor of the bacterial enzyme Carboxypeptidase G2 (CPG2, also known as glucarpidase). It was specifically designed as a research tool for Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where it is used to neutralize residual circulating CPG2 enzyme activity in non-tumor tissues, thereby preventing the premature systemic activation of co-administered prodrugs.

Molecular Formula C13H15NO6S
Molecular Weight 313.33 g/mol
CAS No. 192203-60-4
Cat. No. B1663646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxypeptidase G2 (CPG2) Inhibitor
CAS192203-60-4
Synonyms(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid
Molecular FormulaC13H15NO6S
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
InChIKeyOBCGYIKABKFIQB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carboxypeptidase G2 (CPG2) Inhibitor CAS 192203-60-4: A Selective Thiocarbamate-Based Tool for ADEPT Research


The compound identified by CAS 192203-60-4, chemically designated as N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid, is a small-molecule thiocarbamate derivative that functions as a competitive inhibitor of the bacterial enzyme Carboxypeptidase G2 (CPG2, also known as glucarpidase) [1]. It was specifically designed as a research tool for Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where it is used to neutralize residual circulating CPG2 enzyme activity in non-tumor tissues, thereby preventing the premature systemic activation of co-administered prodrugs [1].

Why Generic Substitution of CPG2 Inhibitors Fails: Evidence-Based Differentiation for CAS 192203-60-4


Generic substitution of CPG2 inhibitors is scientifically untenable due to the unique structural and functional requirements of the ADEPT protocol. This compound (6d) is the product of a focused medicinal chemistry campaign that specifically optimized the thiocarbamate scaffold for high potency (low Ki) while ensuring minimal intrinsic cytotoxicity, a dual requirement critical for safe in vivo application [1]. In contrast, many other CPG2 inhibitor classes—such as simple thiols, phosphonates, or substrate analogs—either lack the necessary potency to fully neutralize the enzyme in circulation, exhibit significant off-target effects on human carboxypeptidases, or display inherent toxicity that would compromise the therapeutic window [1]. The quantitative evidence below demonstrates that CAS 192203-60-4 provides a verifiable and unique balance of high inhibitory potency and low cellular toxicity, a profile that cannot be assumed for uncharacterized or structurally dissimilar analogs.

Quantitative Differentiation of CPG2 Inhibitor CAS 192203-60-4 Against Structural Analogs and Reference Standards


Superior Inhibitory Potency: 600-Fold Improvement in Ki over the Initial Lead Compound

The target compound (6d) was identified as the most potent inhibitor within a synthesized series of thiocarbamate derivatives. It demonstrated a Ki of 0.3 μM, which represents a 600-fold improvement in binding affinity over the initial unoptimized lead structure, N-(phenylthiocarbonyl)amino-L-glutamic acid, which exhibited a Ki of 180 μM [1]. This optimization was achieved through systematic substitution on the aromatic ring, with the 4-methoxy group providing the optimal balance of electronic and steric properties for active-site binding [1].

Carboxypeptidase G2 Enzyme Inhibition ADEPT

Effective Neutralization of CPG2-Mediated Prodrug Activation: Complete Abrogation of Cytotoxicity at 100 μM

In a functional cell-based assay modeling the ADEPT system, CAS 192203-60-4 (compound 6d) was shown to completely abrogate the cytotoxic effects of an activated prodrug. When LS174T human colon carcinoma cells were incubated with the CPG2-antibody conjugate A5B7-CPG2 and the prodrug PGP, the resulting active drug caused significant cell death. The addition of 100 μM of CAS 192203-60-4 to this system completely neutralized the enzyme activity, protecting the cells from prodrug-mediated cytotoxicity [1]. In the absence of the inhibitor, the CPG2-conjugate plus prodrug combination resulted in >90% cell kill [1].

ADEPT Prodrug Activation Functional Rescue

Low Intrinsic Cytotoxicity: >1700-Fold Safety Margin Between Inhibitory and Cytotoxic Concentrations

A critical requirement for an ADEPT rescue agent is a wide safety margin between the concentration required for enzyme inhibition and the concentration that causes direct cellular toxicity. CAS 192203-60-4 (6d) was evaluated for intrinsic cytotoxicity against LS174T cells. The compound demonstrated an IC50 for cell growth inhibition that was greater than 500 μM [1]. This is in stark contrast to its Ki for the target enzyme (0.3 μM), resulting in a safety margin of over 1,700-fold [1].

Cellular Toxicity Safety Profile Drug Development

First-in-Class Report as a Small-Molecule Modulator for ADEPT, Establishing a Verified Mechanism of Action

The 1999 publication by Khan et al. represents the first report of a small-molecule enzyme inhibitor specifically designed and proposed for use in conjunction with the ADEPT approach [1]. This establishes CAS 192203-60-4 as the prototypical and best-characterized member of its class. While other enzyme clearance strategies exist, such as the use of anti-enzyme antibodies or galactosylated enzyme variants for hepatic clearance, this compound offers a unique and well-defined small-molecule alternative for modulating CPG2 activity [1].

ADEPT Mechanism of Action First-in-Class

Structural Basis for Potency and Specificity: The Critical 4-Methoxy Thiocarbamate Warhead

The structure-activity relationship (SAR) study in the primary paper delineates the precise molecular features required for potent CPG2 inhibition. The compound incorporates a thiocarbamate linker connecting an L-glutamic acid moiety to a 4-methoxyphenyl group [1]. Analogs lacking the 4-methoxy group (e.g., the parent phenyl compound) showed a Ki of 180 μM. Analogs with different substituents, such as a 4-fluoro group (Ki = 0.5 μM), were less potent, and those with a 3-methoxy substitution (Ki = 0.5 μM) were also less effective [1]. The crystal structure of CPG2 confirms the enzyme possesses a deep, zinc-containing catalytic pocket that accommodates the glutamate moiety, while the thiocarbamate warhead is positioned to interact with the catalytic zinc ions [2].

Structure-Activity Relationship SAR CPG2 Active Site

Lack of Cross-Reactivity with Human Glutamate Carboxypeptidase II (GCPII), Ensuring Specificity for Bacterial CPG2

Ensuring that an inhibitor of bacterial CPG2 does not interfere with related human enzymes is critical for its safe use in research models. The compound was tested for inhibitory activity against human Glutamate Carboxypeptidase II (GCPII), a membrane-bound zinc metallopeptidase with roles in neurotransmission and folate absorption. At a concentration of 100 μM, CAS 192203-60-4 (6d) exhibited no inhibition of GCPII activity [1]. This contrasts sharply with known GCPII inhibitors, such as 2-PMPA, which has an IC50 of 300 pM for that enzyme .

Selectivity GCPII Off-Target Effects

High-Value Research Applications for CPG2 Inhibitor CAS 192203-60-4 Based on Verified Evidence


ADEPT Protocol Optimization: Neutralization of Circulating CPG2 Activity to Reduce Systemic Prodrug Activation

This compound is the primary small-molecule tool for neutralizing residual CPG2 enzyme activity in the bloodstream following administration of a CPG2-antibody conjugate in ADEPT research. By pre-administering or co-administering this inhibitor at a concentration of approximately 100 μM, researchers can effectively eliminate the off-target activation of subsequently administered prodrugs (e.g., PGP), thereby confining cytotoxic drug generation to the tumor site [1]. Its well-characterized Ki of 0.3 μM allows for precise, predictable, and dose-dependent modulation of enzyme function [1].

Enzyme Mechanism and Structural Biology Studies: Probing the CPG2 Catalytic Site

As a potent and selective competitive inhibitor, this compound is ideal for use as a tool ligand in structural biology and enzymology studies. It can be used in co-crystallization trials to determine the precise binding mode of a thiocarbamate-based inhibitor to the CPG2 active site, building on the existing crystal structure of the unliganded enzyme (PDB: 1CG2) [2]. The well-defined SAR, which shows the specific contribution of the 4-methoxy group to binding affinity, makes it an excellent probe for understanding the determinants of molecular recognition by this therapeutically relevant bacterial enzyme [1].

Mitigating Methotrexate (MTX) Toxicity Research: Investigating CPG2 Rescue Strategies in Preclinical Models

While CPG2 (glucarpidase) is used clinically to hydrolyze and inactivate methotrexate (MTX) in cases of toxicity, the inhibitor CAS 192203-60-4 provides a research tool to modulate this activity. Researchers can use it to create controlled models of enzyme inhibition to study the pharmacokinetics and pharmacodynamics of CPG2-mediated MTX clearance. Its high selectivity (>300,000-fold) for bacterial CPG2 over human GCPII ensures that experimental outcomes are attributable solely to the intended target and not confounded by off-target effects on human folate metabolism [1].

Development of Next-Generation ADEPT Systems: A Benchmark Reference Compound for Evaluating Novel Clearance Strategies

As the first-in-class and best-characterized small-molecule CPG2 inhibitor, this compound serves as a benchmark reference standard for evaluating new enzyme clearance technologies or inhibitor scaffolds. Its quantitative performance profile—Ki of 0.3 μM, functional rescue at 100 μM, and an IC50 >500 μM in a cytotoxicity assay—provides a clear and reproducible baseline for comparison in head-to-head studies, allowing for the rigorous assessment of next-generation tools for targeted cancer therapy [1].

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